N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline
Description
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline is a complex organic compound characterized by its unique structural features, including a cyclobutyl ring, a pyridine moiety, and an aniline group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)23-19-10-17(11-19)21-16-6-3-7-18(9-16)22-13-15-5-4-8-20-12-15/h3-9,12,14,17,19,21H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKXNBBVXFKXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NC2=CC(=CC=C2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene under UV light or thermal conditions.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using propan-2-ol and an appropriate leaving group, such as a halide.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Formation of the Aniline Group: The aniline group can be introduced through a reductive amination reaction involving a nitro compound and a reducing agent like hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an aniline group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-2-ylmethoxy)aniline: Similar structure but with a different position of the pyridine moiety.
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-4-ylmethoxy)aniline: Another positional isomer with the pyridine moiety at the 4-position.
Uniqueness
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline is unique due to its specific structural arrangement, which may confer distinct biological activities compared to its isomers. The position of the pyridine moiety can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
